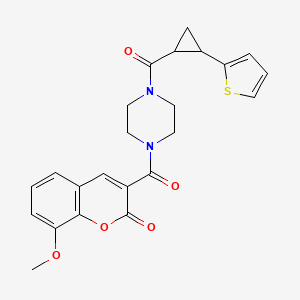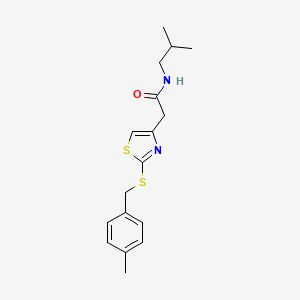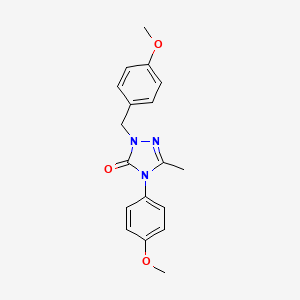
2-(benzylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C22H15Cl3N2S and its molecular weight is 445.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Spectroscopic Studies
Research on benzimidazole derivatives, such as the study by Özdemir et al. (2011), focuses on understanding the molecular geometry, vibrational frequencies, and NMR chemical shifts through quantum chemical methods like Hartree-Fock (HF) and density functional theory (DFT). These studies are foundational for predicting the behavior of similar compounds in various environments, facilitating the design of materials with specific electronic, optical, or chemical properties (Özdemir, Eren, Dinçer, & Bekdemir, 2011).
Ambidentate Properties and Alkylation Reactions
Research by Ivanova et al. (2005) has shown that substituted imidazoles, including benzimidazole derivatives, exhibit ambidentate properties influencing their alkylation reactions. Such studies contribute to the understanding of reaction mechanisms and can help in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Ivanova, Kombarov, Davidenko, & Rodin, 2005).
Electrochemical and Photovoltaic Applications
The work of Soylemez et al. (2015) on benzimidazole derivatives and their copolymers, such as with ethylenedioxythiophene, explores their use in electrochemical and photovoltaic applications. These compounds exhibit promising electrochromic properties, which are crucial for the development of smart windows, displays, and solar cells (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Luminescence Sensing
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using imidazole derivatives that show sensitivity to benzaldehyde-based derivatives through luminescence sensing. This property is particularly useful in chemical sensing and environmental monitoring, highlighting the versatility of imidazole-based compounds in sensor technology (Shi, Zhong, Guo, & Li, 2015).
Antimicrobial and Antifungal Agents
Studies like those by Walker et al. (1978) on imidazole nitrate derivatives exhibit significant antifungal properties, especially against Candida albicans. Such research underscores the potential of imidazole and benzimidazole compounds in developing new antimicrobial and antifungal agents, which is crucial for addressing drug-resistant infections (Walker, Braemer, Hitt, Jones, & Matthews, 1978).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-17-7-4-8-18(12-17)27-21(16-9-10-19(24)20(25)11-16)13-26-22(27)28-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJMCOBTDLREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2954495.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)



![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)
